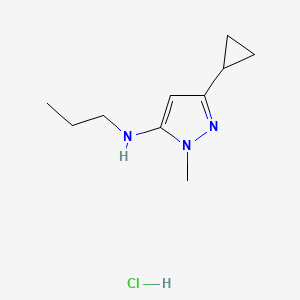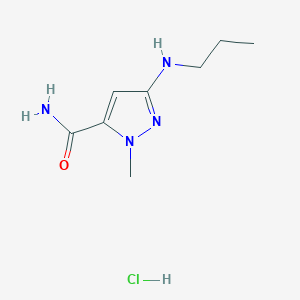![molecular formula C13H21ClN4 B12228508 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12228508.png)
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings
Preparation Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Alkylation: The pyrazole intermediate is then alkylated using ethyl iodide to introduce the ethyl group.
Formation of the pyrrole ring: Separately, the pyrrole ring is synthesized from 2,5-dimethylfuran and ammonia.
Coupling reaction: The final step involves coupling the pyrazole and pyrrole intermediates using a suitable linker, such as formaldehyde, under acidic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be compared with similar compounds, such as:
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-ethanone: This compound has a similar pyrazole ring but lacks the pyrrole moiety, making it less versatile in certain applications.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: This compound features a carboxylic acid group, which imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its dual-ring structure, which allows for diverse chemical modifications and a broad range of applications.
Properties
Molecular Formula |
C13H21ClN4 |
|---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N4.ClH/c1-4-17-10-12(11(2)15-17)8-14-9-13-6-5-7-16(13)3;/h5-7,10,14H,4,8-9H2,1-3H3;1H |
InChI Key |
LXVYSRBUBDGFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CN2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


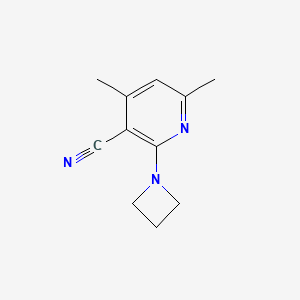
![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)
![5-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12228449.png)
amine](/img/structure/B12228455.png)
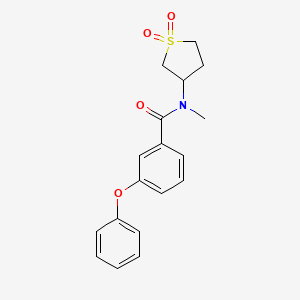
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228469.png)
![2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B12228476.png)
![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12228477.png)
![N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12228482.png)
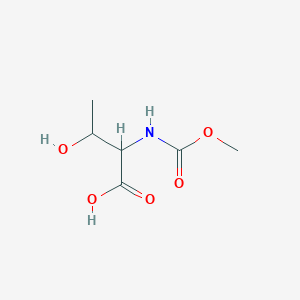
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12228490.png)

